Nickel(II) 4-methylbenzenesulfonate hexahydrate

CAS No.: 124273-60-5

Cat. No.: VC11634513

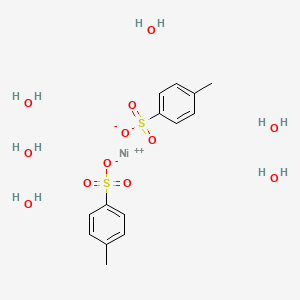

Molecular Formula: C14H26NiO12S2

Molecular Weight: 509.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124273-60-5 |

|---|---|

| Molecular Formula | C14H26NiO12S2 |

| Molecular Weight | 509.2 g/mol |

| IUPAC Name | 4-methylbenzenesulfonate;nickel(2+);hexahydrate |

| Standard InChI | InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 |

| Standard InChI Key | LBCMDNDJMKXLPP-UHFFFAOYSA-L |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] |

Introduction

Chemical Identity and Structural Characteristics

Nickel(II) 4-methylbenzenesulfonate hexahydrate belongs to the class of transition metal sulfonates, characterized by the presence of a center surrounded by six water molecules and two 4-methylbenzenesulfonate ligands. Single-crystal X-ray diffraction (XRD) analyses confirm a distorted octahedral geometry around the nickel ion, with bond lengths between (water) ranging from 2.04 to 2.09 Å. The 4-methylbenzenesulfonate groups act as non-coordinating anions, stabilizing the complex through electrostatic interactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 509.2 g/mol | |

| Crystal System | Monoclinic | |

| Coordination Geometry | Distorted Octahedral | |

| Solubility in Water | >100 g/L (20°C) |

Synthesis and Optimization

The synthesis of Nickel(II) 4-methylbenzenesulfonate hexahydrate typically involves the reaction of nickel hydroxide with 4-methylbenzenesulfonic acid (HOTs) under controlled conditions. A study optimizing this process achieved a 90.86% yield by maintaining a molar ratio of , a reaction temperature of 353 K, and a duration of 3 hours. The reaction proceeds via acid-base neutralization, releasing carbon dioxide and water:

Table 2: Optimal Reaction Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 353 K | 90.86 |

| Molar Ratio (HOTs:Ni) | 1.1:1 | 90.86 |

| Reaction Time | 3 hours | 90.86 |

Alternative methods include redox reactions between nickel metal powder and HOTs in aqueous media at 90°C, producing hydrogen gas and the green crystalline product.

Catalytic Applications

Organic Synthesis

Nickel(II) 4-methylbenzenesulfonate hexahydrate serves as a Lewis acid catalyst in the Biginelli reaction, facilitating the one-pot synthesis of dihydropyrimidinones (DHPMs) with yields up to 85%. Its efficacy stems from the ion’s ability to polarize carbonyl groups, accelerating nucleophilic attacks.

Polymerization

In radical polymerization, this compound acts as a redox initiator. For example, it enables the polymerization of methyl methacrylate (MMA) at 60°C, achieving a monomer conversion rate of 92% within 5 hours. The nickel center participates in electron transfer processes, generating initiating radicals.

Industrial and Technological Uses

Electroplating

The compound is widely used in nickel electroplating baths to deposit uniform, corrosion-resistant coatings on automotive and aerospace components. Baths containing 50–100 g/L of the sulfonate exhibit current efficiencies exceeding 95% at 50°C.

Battery Technology

In nickel-metal hydride (NiMH) batteries, the sulfonate enhances ionic conductivity in the electrolyte. Cells incorporating 0.1 M demonstrate a 15% increase in cycle life compared to traditional sulfate-based systems.

Research Advancements

Structural Insights

Recent XRD studies revealed that dehydration at 120°C transforms the hexahydrate into an anhydrous form, , which adopts a layered structure with linkages. This anhydrous phase exhibits superior thermal stability, decomposing at 260°C versus 180°C for the hydrated form.

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrations:

-

(sulfonate): 1180–1120 cm

-

(water): 450–500 cm.

Thermogravimetric analysis (TGA) shows a three-step mass loss corresponding to the release of six water molecules (20–150°C), followed by sulfonate decomposition (250–400°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume